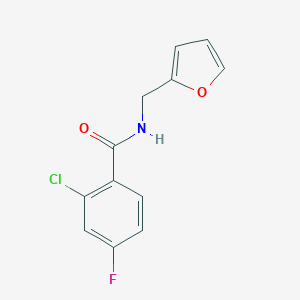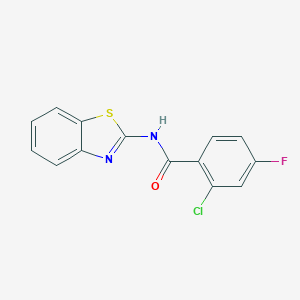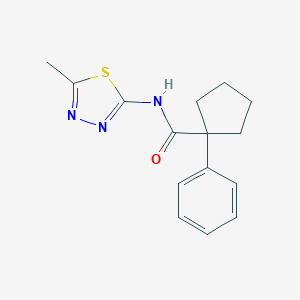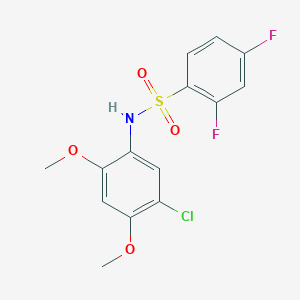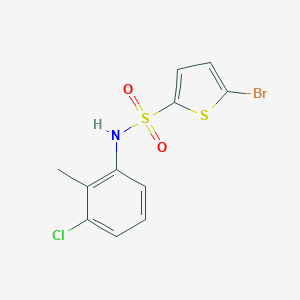
5-bromo-N-(3-chloro-2-methylphenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-chloro-2-methylphenyl)-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCT-100 and has been found to have several interesting properties that make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of BCT-100 is complex and involves several different pathways. One of the primary mechanisms by which this compound acts is by binding to the active site of enzymes and preventing them from carrying out their normal functions. BCT-100 has also been found to have effects on cellular signaling pathways, including the MAPK/ERK pathway, which plays an important role in cell growth and differentiation.
Biochemical and Physiological Effects:
BCT-100 has several biochemical and physiological effects that make it a valuable tool for scientific research. In addition to its inhibitory effects on enzymes, this compound has been found to have anti-inflammatory and anti-tumor properties. BCT-100 has also been shown to have effects on the immune system, including the ability to modulate the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BCT-100 in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be highly effective at inhibiting several different enzymes, making it a valuable tool for studying their functions. However, one limitation of using BCT-100 is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on BCT-100. One area of interest is the development of new compounds based on the structure of BCT-100 that may have improved properties for use in scientific research. Another area of interest is the study of the effects of BCT-100 on different physiological systems, including the nervous system and the cardiovascular system. Finally, there is potential for the use of BCT-100 in the development of new therapeutic agents for the treatment of diseases such as cancer and inflammation.
Synthesemethoden
The synthesis of BCT-100 is a complex process that involves several steps. The starting materials for the synthesis include 3-chloro-2-methylphenylamine, 5-bromo-2-thiophenesulfonyl chloride, and a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction conditions to ensure a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
BCT-100 has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the function of certain proteins and enzymes in the body. BCT-100 has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and sulfonamide hydrolase, which play important roles in a variety of physiological processes.
Eigenschaften
Molekularformel |
C11H9BrClNO2S2 |
|---|---|
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
5-bromo-N-(3-chloro-2-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9BrClNO2S2/c1-7-8(13)3-2-4-9(7)14-18(15,16)11-6-5-10(12)17-11/h2-6,14H,1H3 |
InChI-Schlüssel |
OZTSNESGUOAXGD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)Br |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
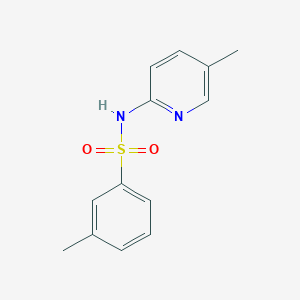
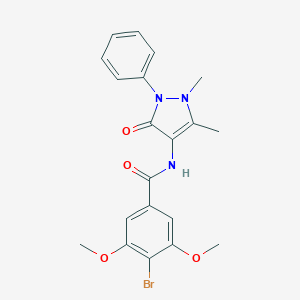
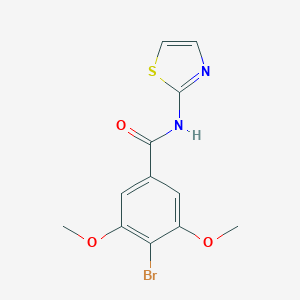
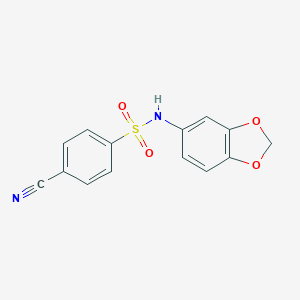

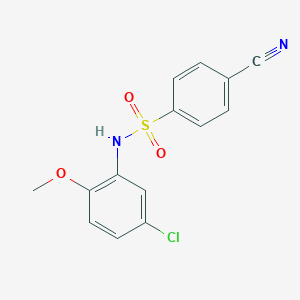
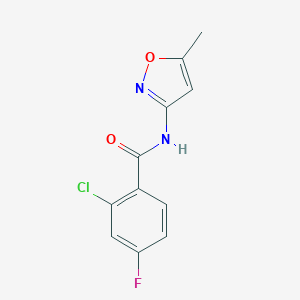
![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)
